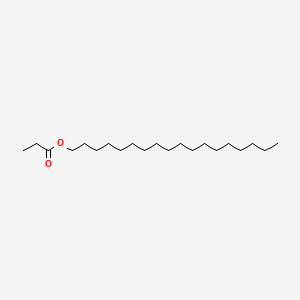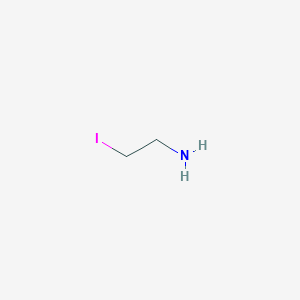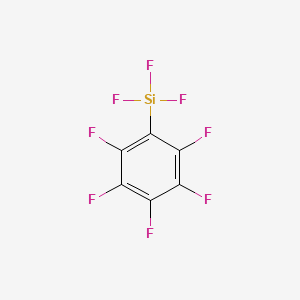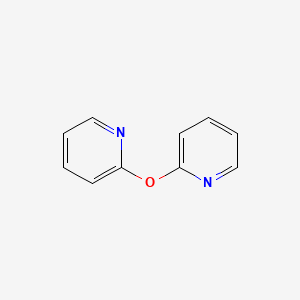
Dipyridyl ether
概要
説明
Dipyridyl ether is a compound with the molecular formula C10H8N2O . It is a derivative of 2,2’-dipyridyl .
Synthesis Analysis
The synthesis of Dipyridyl ether involves the use of sodium hydroxide and ether as a solvent to obtain the crude product. The product is then decolorized with iron-free activated carbon and filtered to obtain white leaf-like crystals .Molecular Structure Analysis
The molecular weight of Dipyridyl ether is 172.18 g/mol. It has a topological polar surface area of 35 Ų and a complexity of 136. The molecule has 13 heavy atoms and its exact mass and monoisotopic mass are 172.063662883 g/mol .Physical And Chemical Properties Analysis
Dipyridyl ether has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3. It does not have any hydrogen bond donor .科学的研究の応用
Macrocycles Synthesis
Dipyridyl ether, specifically the ether-bridged dipyridyl ligand 1,2-bis[4-(pyridin-3-yl)phenoxy]ethane (L), has been used to synthesize binuclear Hg(II) macrocycles. These macrocycles, with varying halides (Cl, Br, I), show a highly distorted tetrahedral coordination environment around Hg atoms. This work highlights the potential of dipyridyl ether derivatives in creating complex macrocyclic structures with significant noncovalent interactions (Wu et al., 2012).
Silver(I) Cation Complexation
A series of dipyridyl ligands, including those based on 1,2-bis(2′-pyridylethynyl)benzene, were synthesized and used to study the complexation of silver cation. The ligands with ether appendages showed similar or lower binding constants compared to the unsubstituted ligand, indicating their relevance in fine-tuning the properties of silver complexes (Brennan et al., 2010).
Supramolecular Arrays
The study of supramolecular arrays featuring [Re6(μ3-Se)8]2+ core-containing clusters mediated by transition metal ions utilized 4,4′-dipyridyl moieties as an expanded ligand. This work illustrates the application of dipyridyl ether derivatives in constructing intricate supramolecular structures, which are of interest in the field of materials science and molecular engineering (Selby et al., 2003).
Luminescent Properties in Lanthanide Complexes
Dipyridyl ether derivatives, specifically 2,2′-dipyridyl (dipy), were used in the study of luminescent properties of new lanthanide complexes with crown ethers as ligands. The study demonstrated significant polarizability effects on the emission process, with the Eu-15C5-phen complex showing high quantum efficiency, indicating the utility of these derivatives in photophysical applications (Belian et al., 2011).
Mass Spectrometric Fragmentation Study
In a study focusing on the fragmentation behavior of protonated substituted diphenyl ethers and phenyl pyridyl ethers, interesting rearrangement reactions were observed. This study contributes to understanding the gas-phase reactions in mass spectrometric studies of diphenyl ether and phenyl pyridyl ether derivatives, important for analytical chemistry and pharmaceutical research (Baira et al., 2019).
Self-assembly in Supramolecules
A flexible, pyridine-functionalized diaza-crown ether was used to self-assemble into discrete supramolecules of differing stoichiometries with various organoplatinum molecules. This study emphasizes the role of dipyridyl ether derivatives in the self-assembly of complex molecular structures, relevant in nanotechnology and molecular synthesis (Chi et al., 2004).
Safety and Hazards
When handling Dipyridyl ether, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .
将来の方向性
There are potential future directions for Dipyridyl ether in the field of materials science. For instance, the intercalation-based exfoliation of layered materials is a broadly applicable strategy for the scalable production of atomically thin sheets . Additionally, Dipyridyl ether could be used as ligands for luminescent Ir complexes .
特性
IUPAC Name |
2-pyridin-2-yloxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMWFZXOIWTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344731 | |
| Record name | dipyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridyl ether | |
CAS RN |
53258-94-9 | |
| Record name | dipyridyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the C-O-C bond angle in dipyridyl ethers?
A1: The C-O-C bond angle in dipyridyl ethers provides insights into the molecule's conformation and potential reactivity. In [4,4′-Oxybis(2,6-dimethylpyridinium) bis(trifluoromethanesulfonate)], the C-O-C angle is reported as 119.3(2)°, which is consistent with other dipyridyl ether structures []. This angle, along with the C-O bond distances, suggests a typical ether linkage and provides information for understanding the molecule's overall shape.
Q2: How are dipyridyl ethers used in coordination polymer synthesis?
A2: Dipyridyl ethers, like 3,3’-oxybis(pyridine) (obp) and 1,4-bis(3-pyridoxy)benzene (bpob), act as bridging ligands in the formation of coordination polymers [, ]. These ligands coordinate to metal ions, such as Cobalt(II), through their nitrogen atoms, creating extended 2-dimensional sheet structures. The specific dipyridyl ether used influences the size and geometry of the resulting metal-organic frameworks.
Q3: What interesting reactivity has been observed with dipyridyl ethers and pyridine-N-oxide?
A3: Research indicates that heating specific isomers of pyridyl p-toluenesulfonate with pyridine-N-oxide leads to the formation of various products, including dipyridyl ethers []. For instance, reacting 2-pyridyl p-toluenesulfonate with pyridine-N-oxide yields N-(2′-pyridyl)-pyridone-2 as the main product, along with N-(4′-pyridyl)-pyridone-2 and 2,3′-dipyridyl ether. This highlights the potential of dipyridyl ethers as building blocks in organic synthesis.
Q4: Are there computational studies on dipyridyl ethers?
A4: Yes, computational methods have been employed to investigate the electronic structure and spectroscopic properties of dipyridyl ethers. For example, the MIM (Molecules in Molecules) method has been used to study the electronic states and π-π* transitions in diphenyl ether, phenoxypyridines, and dipyridyl ethers []. These studies provide valuable insights into the electronic properties and potential applications of these compounds.
Q5: What analytical techniques are used to characterize dipyridyl ethers?
A5: Various analytical techniques are employed for the characterization of dipyridyl ethers. X-ray crystallography is crucial for determining the solid-state structure, including bond lengths, bond angles, and molecular conformation []. Additionally, spectroscopic methods like UV-Vis spectroscopy are used to study electronic transitions and characterize reaction products [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




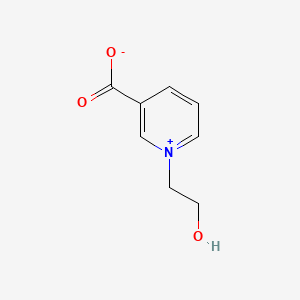

![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)
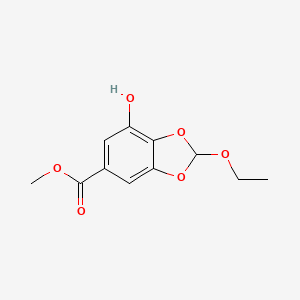

![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate](/img/no-structure.png)

